molecular formula C11H13NO B2468137 3-(tert-Butyl)-2-hydroxybenzonitrile CAS No. 340131-70-6

3-(tert-Butyl)-2-hydroxybenzonitrile

Cat. No. B2468137
CAS RN: 340131-70-6
M. Wt: 175.231
InChI Key: ZKBIUKNNKXWRNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds involves complex reactions. For instance, the synthesis of non-covalent interactions in crystal structures of 6-R-2-alkoxy-, 2,3-di-, and 2,2,3-tri-tert-butylpyrrolo [1,2-b] [1,2,4]triazines involves nucleophilic replacement of an alkoxy group with t-BuLi . Another example is the synthesis of (3-(tert-butylperoxy)propyl)trimethoxysilane using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .


Chemical Reactions Analysis

The chemical reactions involving tert-butyl compounds are complex and depend on various factors. For instance, the thermal hazard and decomposition behaviors of tert-butyl (2-ethylhexyl) monoperoxy carbonate have been investigated using simultaneous thermogravimetric analyzer .


Physical And Chemical Properties Analysis

Tert-butyl compounds exhibit unique physical and chemical properties. For instance, the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .

Scientific Research Applications

Safety and Hazards

Tert-butyl compounds can pose safety hazards. For instance, tert-butyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s highly flammable and can cause serious eye irritation, respiratory irritation, and drowsiness or dizziness .

Future Directions

The future research directions for tert-butyl compounds are vast. For instance, higher tert-Butyl glycerol ethers (tBGEs) are interesting glycerol derivatives that can be produced from tert-butyl alcohol (TBA) and glycerol using an acid catalyst . Another future direction is the use of Next Generation Risk Assessment (NGRA) method to test the hypothesis that BHT, a tert-butyl compound, is an endocrine disruptor .

properties

IUPAC Name

3-tert-butyl-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-6,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBIUKNNKXWRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyl)-2-hydroxybenzonitrile

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